molecular formula C12H16N2O5 B2802819 4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid CAS No. 2248385-79-5

4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid

Cat. No.: B2802819
CAS No.: 2248385-79-5
M. Wt: 268.269
InChI Key: XHICTTRQOJLAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid is a pyrrole-based derivative characterized by three key substituents:

  • 4-Acetyl group: Enhances lipophilicity and may influence electronic properties of the pyrrole ring.

The molecular formula is C₁₂H₁₅N₂O₅ (MW: 267.26 g/mol).

Properties

IUPAC Name

4-acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-6(15)7-5-8(10(16)17)13-9(7)14-11(18)19-12(2,3)4/h5,13H,1-4H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHICTTRQOJLAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=C1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1H-Pyrrole-2-carboxylic Acid

  • Molecular Formula: C₅H₅NO₂ (MW: 111.10 g/mol).
  • Key Features : Simpler structure with only a carboxylic acid substituent.
  • Biological Activity: Exhibits potent QSI activity against Pseudomonas aeruginosa PAO1, suppressing virulence factors (elastase, protease, pyocyanin) by 69–97% . Non-bactericidal: Bacterial viability remains unaffected at 1 mg/mL . Downregulates QS genes (lasI, lasR, rhlI, pqsA) by 69–97% .
  • Significance : Serves as a benchmark for pyrrole-based QSI agents.

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)

  • Molecular Formula : C₈H₅ClN₂O₂ (MW: 196.59 g/mol).
  • Key Features : Fused pyridine-pyrrole ring with a chloro substituent.
  • Synthetic Data : Yield of 71% via multi-step synthesis .
  • Significance : The chloro group and fused ring system may enhance stability but reduce solubility compared to simpler pyrroles.

5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10c)

  • Molecular Formula : C₉H₈N₂O₃ (MW: 192.17 g/mol).
  • Key Features : Methoxy substituent and fused pyridine-pyrrole ring.
  • Synthetic Data : Yield of 80% .
  • Significance : The methoxy group likely improves electron density, altering reactivity compared to chloro analogs.

Methyl 4-Acetyl-5-amino-1H-pyrrole-2-carboxylate

  • Molecular Formula : C₈H₁₀N₂O₃ (MW: 182.18 g/mol).
  • Key Features: Methyl ester and unprotected amino group.
  • Synthetic Relevance : A precursor for pyrrole derivatives; methyl esters are often hydrolyzed to active carboxylic acids in vivo .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Properties
4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid C₁₂H₁₅N₂O₅ 267.26 Acetyl, Boc-amino, Carboxylic acid Not reported; predicted QSI potential
1H-Pyrrole-2-carboxylic acid C₅H₅NO₂ 111.10 Carboxylic acid QSI activity (69–97% gene suppression)
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 Chloro, Fused pyridine Synthetic yield: 71%
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₉H₈N₂O₃ 192.17 Methoxy, Fused pyridine Synthetic yield: 80%
Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate C₈H₁₀N₂O₃ 182.18 Acetyl, Amino, Methyl ester Synthetic intermediate

Research Findings and Mechanistic Insights

Role of Substituents in Bioactivity

  • Boc Protection : The Boc group in the target compound may enhance membrane permeability compared to 1H-pyrrole-2-carboxylic acid but requires enzymatic cleavage for activation .
  • Carboxylic Acid : Critical for solubility and interactions with bacterial proteins (e.g., LasR receptor) .

Q & A

Q. What are the established synthetic routes for 4-Acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid, and how do functional groups influence reaction design?

The synthesis typically involves multi-step strategies:

  • Cyclization : Formation of the pyrrole core via cyclization of precursors under controlled conditions (e.g., acid/base catalysis or thermal activation) .
  • Protection/Deprotection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality, as seen in structurally related compounds. This requires reagents like di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
  • Functionalization : Acetylation and carboxylation steps are performed sequentially, often using acetyl chloride and carboxylating agents like CO₂ or carbodiimides .
    Key Considerations : The Boc group enhances solubility during intermediate purification and prevents unwanted side reactions. Post-synthesis, acidic deprotection (e.g., TFA) is required to regenerate the free amine .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies proton environments (e.g., acetyl methyl groups at ~2.1 ppm) and the Boc group’s tert-butyl signals (~1.4 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 325.13 for C₁₄H₁₉N₂O₅) .
  • Chromatography : Reverse-phase HPLC or GC-MS ensures purity (>95%) and detects by-products .

Q. What role do the acetyl and Boc groups play in modulating the compound’s reactivity and stability?

  • Acetyl Group : Enhances electrophilicity at the pyrrole ring, facilitating nucleophilic substitutions (e.g., amide bond formation) .
  • Boc Group : Protects the amine during synthesis, preventing undesired oxidation or side reactions. It is stable under basic conditions but cleaved under acidic conditions (e.g., TFA) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) enhance coupling efficiency, as demonstrated in analogous pyrrole syntheses (51% yield achieved with Pd(II) acetate and NaHCO₃ in 2-methyltetrahydrofuran at 100°C) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while elevated temperatures (80–100°C) accelerate reaction kinetics .
  • Purification : Column chromatography (hexane/acetone gradients) effectively isolates the product from by-products .

Q. How should researchers address contradictions in reported spectroscopic data for similar pyrrole derivatives?

  • Comparative Analysis : Cross-reference NMR data from PubChem entries (e.g., C₁₄H₁₉N₂O₅ analogs) and validate against computational predictions (DFT calculations for chemical shifts) .
  • By-Product Identification : Use LC-MS to detect impurities (e.g., deacetylated or Boc-deprotected species) that may skew spectral interpretations .

Q. What computational methods are suitable for predicting the compound’s bioactivity or reaction pathways?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases), leveraging PubChem 3D conformer data .
  • DFT Calculations : Gaussian 16 can optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Q. What strategies are recommended for evaluating the compound’s biological activity in enzymatic assays?

  • Enzyme Inhibition Assays : Test against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate). IC₅₀ values are determined via dose-response curves .
  • Cell-Based Studies : Use HEK293 or HeLa cells to assess cytotoxicity (MTT assay) and target engagement (Western blot for phosphorylation markers) .

Data Contradictions and Resolution

Example : Discrepancies in yields (e.g., 51% vs. 30% in similar syntheses) may arise from:

  • Catalyst Loading : Higher Pd(OAc)₂ concentrations (0.1–0.2 equiv.) improve turnover but risk colloidal Pd formation .
  • Oxygen Sensitivity : Inert atmosphere (N₂/Ar) prevents oxidation of intermediates, critical for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.